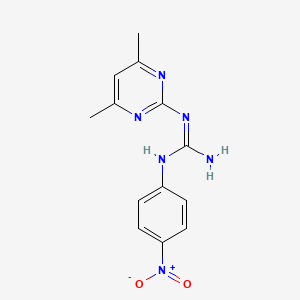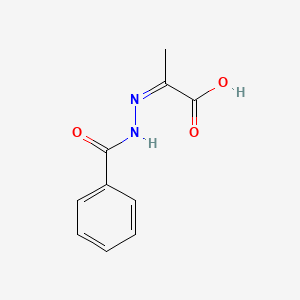![molecular formula C16H20N4O B5910142 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)
3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MP-10 and is a selective agonist of the melanocortin-4 receptor (MC4R).
作用机制
MP-10 exerts its effects by selectively activating the 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. Activation of the this compound leads to a decrease in food intake and an increase in energy expenditure, which can result in weight loss.
Biochemical and Physiological Effects
In addition to its effects on food intake and weight loss, MP-10 has been shown to have other biochemical and physiological effects. MP-10 has been shown to increase insulin sensitivity and improve glucose metabolism, which could make it a useful therapeutic agent for the treatment of diabetes. MP-10 has also been shown to have anti-inflammatory and anti-oxidative properties, which could make it a useful therapeutic agent for the treatment of cardiovascular disease and cancer.
实验室实验的优点和局限性
One of the primary advantages of using MP-10 in lab experiments is its selectivity for the 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide. This selectivity allows researchers to study the effects of this compound activation without the confounding effects of other receptors. However, one limitation of using MP-10 in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
未来方向
There are several future directions for research on MP-10. One area of research is the development of more potent and selective 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide agonists. Another area of research is the development of combination therapies that target multiple pathways involved in obesity and related conditions. Finally, there is a need for more research on the long-term effects of MP-10 and other this compound agonists, particularly in humans.
Conclusion
In conclusion, MP-10 is a promising compound with potential applications in the treatment of obesity, diabetes, cardiovascular disease, and cancer. Its selectivity for the this compound makes it a useful tool for studying the effects of this compound activation, but its short half-life is a limitation for lab experiments. Future research on MP-10 should focus on developing more potent and selective this compound agonists, combination therapies, and long-term effects in humans.
合成方法
The synthesis of MP-10 involves several steps, starting with the reaction of 3,4-dimethylbenzoyl chloride with 2-(6-methyl-3-pyridazinyl)ethylamine to form the intermediate product, 3,4-dimethyl-N-(2-(6-methyl-3-pyridazinyl)ethyl)benzamide. This intermediate product is then reacted with sodium cyanoborohydride and hydrochloric acid to produce the final product, 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide.
科学研究应用
MP-10 has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary research areas for MP-10 is in the treatment of obesity. Studies have shown that MP-10 can decrease food intake and body weight in animal models, making it a promising candidate for the development of anti-obesity drugs.
In addition to its potential use in the treatment of obesity, MP-10 has also been studied for its potential applications in the treatment of other conditions, including diabetes, cardiovascular disease, and cancer. MP-10 has been shown to have anti-inflammatory and anti-oxidative properties, which could make it a useful therapeutic agent for these conditions.
属性
IUPAC Name |
3,4-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-4-6-14(10-12(11)2)16(21)18-9-8-17-15-7-5-13(3)19-20-15/h4-7,10H,8-9H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDJDCDGLZKBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)
![ethyl [(2-methyl-4-nitro-1H-imidazol-5-yl)thio]acetate](/img/structure/B5910074.png)
![1-{5-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5910075.png)
![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)


![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)


![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)

